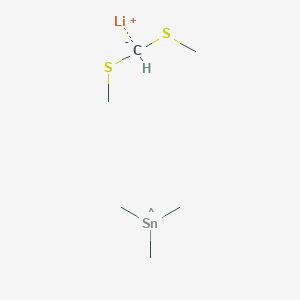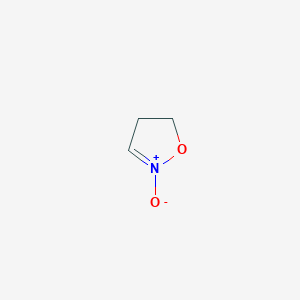
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic compounds, making them valuable in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be employed .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted at room temperature in a reactor coil. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a notable reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas. These reagents facilitate various transformations, such as the oxidation of C5-unsubstituted oxazoline rings .
Major Products: The major products formed from the reactions of this compound include substituted oxazoles, which are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole has a wide range of scientific research applications. In medicinal chemistry, oxazole derivatives are explored for their potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular agents . Additionally, these compounds are investigated for their roles in drug discovery and development, as they can readily bind to biological systems through non-covalent interactions .
In the field of chemistry, oxazoles are used as synthetic intermediates for the development of novel chemical entities. Their ability to participate in various chemical reactions makes them valuable building blocks for complex molecule synthesis .
Mécanisme D'action
The mechanism of action of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes and receptors by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the oxazole derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole include other oxazole derivatives, such as isoxazoles and oxadiazoles. These compounds share the five-membered ring structure with oxygen and nitrogen atoms but differ in the positions of these atoms and additional substituents .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of atoms and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit specific biological activities, making it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
55055-07-7 |
|---|---|
Formule moléculaire |
C3H5NO2 |
Poids moléculaire |
87.08 g/mol |
Nom IUPAC |
2-oxido-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C3H5NO2/c5-4-2-1-3-6-4/h2H,1,3H2 |
Clé InChI |
BRIFVTYYOOJQMC-UHFFFAOYSA-N |
SMILES canonique |
C1CO[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



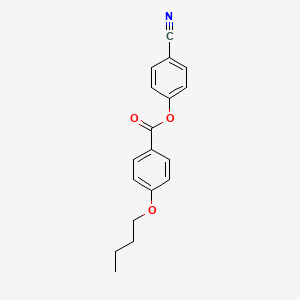
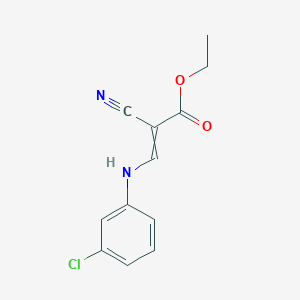
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
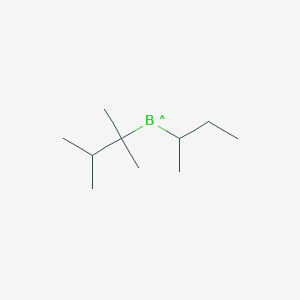
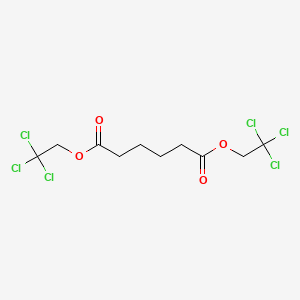

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
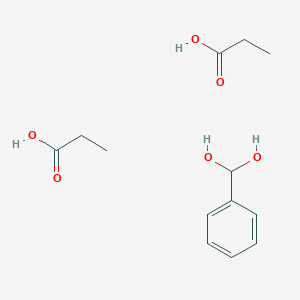
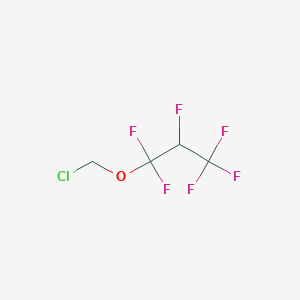
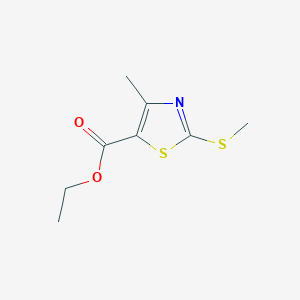
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
